molecular formula C22H37NO3 B10852351 O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine

O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine

Cat. No.: B10852351
M. Wt: 363.5 g/mol
InChI Key: XNXCXJJVMFVWDO-DOFZRALJSA-N
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Preparation Methods

The synthesis of O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine involves several steps. One common method includes the reaction of arachidonic acid with ethanolamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine involves its interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and immune response. The compound binds to these receptors, modulating their activity and influencing various physiological processes .

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

(2-hydroxyethylamino) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-23-20-21-24/h6-7,9-10,12-13,15-16,23-24H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

XNXCXJJVMFVWDO-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ONCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ONCCO

Origin of Product

United States

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